2,5-Dibromo-3-(trifluoromethoxy)pyridine
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Overview
Description
2,5-Dibromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)pyridine typically involves the bromination of 3-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
2,5-Dibromo-3-(trifluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(trifluoromethoxy)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. The bromine atoms serve as reactive sites for further functionalization, enabling the formation of diverse derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
Comparison: 2,5-Dibromo-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine atoms and the trifluoromethoxy group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules. The trifluoromethoxy group, in particular, enhances its potential in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C6H2Br2F3NO |
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Molecular Weight |
320.89 g/mol |
IUPAC Name |
2,5-dibromo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2Br2F3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H |
InChI Key |
PVRXPKHASGOLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Br)Br |
Origin of Product |
United States |
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